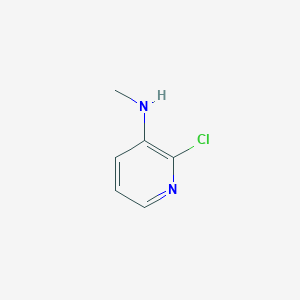

2-chloro-N-methylpyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-8-5-3-2-4-9-6(5)7/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZKXXATBWGUHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50569394 | |

| Record name | 2-Chloro-N-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40932-43-2 | |

| Record name | 2-Chloro-N-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-chloro-N-methylpyridin-3-amine (CAS Number: 40932-43-2). The document is intended for researchers, scientists, and professionals in the field of drug development. It consolidates available data on the compound's core physicochemical parameters, offers detailed hypothetical experimental protocols for its synthesis and analysis, and explores its potential reactivity and metabolic fate based on related chemical structures. The guide aims to be a valuable resource for those interested in utilizing this compound in further research and development.

Core Physicochemical Properties

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 40932-43-2 | LookChem[1], AbacipharmTech[2] |

| Molecular Formula | C6H7ClN2 | Sigma-Aldrich[3] |

| Molecular Weight | 142.59 g/mol | Sigma-Aldrich[3] |

| Boiling Point | 250.708 °C at 760 mmHg | LookChem[1] |

| Density | 1.25 g/cm³ | LookChem[1] |

| Refractive Index | 1.597 | LookChem[1] |

Table 2: Solubility and Partitioning Properties

| Property | Value | Source |

| LogP | 1.85 | LookChem[1] |

| Water Solubility | Predicted to be low | Inferred from LogP |

| Solubility in Organic Solvents | Expected to be soluble in methanol, ethanol, dichloromethane, and ethyl acetate. | General chemical principles |

Table 3: Acid-Base Properties

| Property | Value | Source |

| pKa (predicted) | No specific data found. The pKa of the related 2-chloro-3-aminopyridine is predicted to be 2.42 ± 0.10. The N-methylation is expected to slightly increase the basicity. | ChemicalBook[4] |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of 2-chloro-N-methylpyridin-3-amine is not published, a plausible synthetic route can be derived from the known synthesis of related aminopyridines. The proposed pathway involves the N-methylation of 2-chloro-3-aminopyridine.

Proposed Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from the readily available 2-chloro-3-nitropyridine.

Caption: Proposed two-step synthesis of 2-chloro-N-methylpyridin-3-amine.

Experimental Protocols

Step 1: Reduction of 2-chloro-3-nitropyridine to 2-chloro-3-aminopyridine

-

Materials: 2-chloro-3-nitropyridine, stannous chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid (HCl), sodium hydroxide (NaOH), ethyl acetate.

-

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-3-nitropyridine in ethanol.

-

Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the mixture at reflux for 3-4 hours.

-

Cool the reaction mixture to room temperature and neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is approximately 8-9.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-3-aminopyridine.

-

Step 2: N-methylation of 2-chloro-3-aminopyridine

-

Materials: 2-chloro-3-aminopyridine, methyl iodide (CH₃I), a suitable base (e.g., potassium carbonate, K₂CO₃), and a polar aprotic solvent (e.g., acetonitrile or DMF).

-

Procedure:

-

Dissolve 2-chloro-3-aminopyridine in the chosen solvent in a round-bottom flask.

-

Add the base (e.g., K₂CO₃) to the solution.

-

Add methyl iodide dropwise to the stirred suspension at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, filter off the solid base.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Purification Protocol: Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%).

-

Procedure:

-

Prepare a slurry of silica gel in hexane and pack the column.

-

Dissolve the crude 2-chloro-N-methylpyridin-3-amine in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the packed column.

-

Elute the column with the mobile phase gradient, collecting fractions.

-

Monitor the fractions by TLC and combine the fractions containing the pure product.

-

Evaporate the solvent to obtain pure 2-chloro-N-methylpyridin-3-amine.

-

Analytical Characterization

Standard analytical techniques can be employed to confirm the identity and purity of the synthesized 2-chloro-N-methylpyridin-3-amine.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the N-methyl protons. The chemical shifts and coupling constants will be characteristic of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the six carbon atoms in the molecule.

Mass Spectrometry (MS)

-

Technique: Electrospray ionization (ESI) mass spectrometry.

-

Expected Ion: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 143.04.

Caption: Analytical workflow for the characterization of 2-chloro-N-methylpyridin-3-amine.

Reactivity and Stability

The reactivity of 2-chloro-N-methylpyridin-3-amine is influenced by the electronic properties of the pyridine ring and its substituents.

-

Nucleophilicity: The amino group is a nucleophilic center and can react with various electrophiles.

-

Electrophilicity: The pyridine ring, particularly at the positions activated by the electron-withdrawing chloro group and the ring nitrogen, can be susceptible to nucleophilic aromatic substitution, although this is generally less facile than at the 2- or 4-positions.

-

Stability: The compound is expected to be stable under standard laboratory conditions. Storage under an inert atmosphere (nitrogen or argon) at 2–8 °C is recommended to prevent degradation.[1]

Potential Metabolic Pathways

The metabolic fate of 2-chloro-N-methylpyridin-3-amine in biological systems has not been explicitly studied. However, based on the metabolism of related N-methylaminopyridines and chloropyridines, several metabolic pathways can be postulated. The primary enzymes involved in the metabolism of such compounds are the cytochrome P450 (CYP) family of enzymes in the liver.[5][6]

Potential metabolic transformations include:

-

N-demethylation: Removal of the methyl group from the amino function to yield 2-chloro-3-aminopyridine.

-

Oxidation: Oxidation of the pyridine ring to form N-oxides or hydroxylated derivatives.

-

Conjugation: The primary amine metabolite or hydroxylated derivatives can undergo phase II conjugation reactions (e.g., glucuronidation or sulfation) to facilitate excretion.

Studies on N-nitroso-N-methylaminopyridines have shown that oxidative demethylation is a key metabolic step.[7] The metabolism of 2-amino-3-methylpyridine has been shown to be influenced by various CYP isozymes, including CYP2B, CYP2E, CYP3A, and CYP1A.[8]

References

- 1. lookchem.com [lookchem.com]

- 2. 2-Chloro-N-methylpyridin-3-amine - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 2-Chloro-3-pyridinamine | 6298-19-7 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Cytochrome P450 Enzyme Metabolites in Lead Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism of carcinogenic and non-carcinogenic N-nitroso-N-methylaminopyridines. I. Investigations in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comutagenesis-III. In vitro metabolism of 2-amino-3-methylpyridine: the effect of various potential inhibitors, activators and inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Topic: Solubility of 2-chloro-N-methylpyridin-3-amine in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the solubility characteristics of 2-chloro-N-methylpyridin-3-amine, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive overview based on available information for structurally similar compounds. Furthermore, it outlines a detailed experimental protocol for the precise determination of its solubility in various organic solvents, empowering researchers to generate accurate data for their specific applications. This guide is intended to be a valuable resource for laboratory work, process development, and formulation studies involving 2-chloro-N-methylpyridin-3-amine.

Introduction

2-chloro-N-methylpyridin-3-amine is a substituted pyridine derivative with potential applications in medicinal chemistry and organic synthesis. The solubility of an active pharmaceutical ingredient (API) or a key intermediate in organic solvents is a critical physicochemical property that influences reaction kinetics, purification strategies (such as recrystallization), and the development of suitable formulations. A thorough understanding of its solubility profile is therefore essential for efficient and scalable chemical processes.

This guide summarizes the available qualitative solubility information and presents a standardized experimental workflow for the quantitative determination of the solubility of 2-chloro-N-methylpyridin-3-amine.

Physicochemical Properties

A summary of the key physicochemical properties of 2-chloro-N-methylpyridin-3-amine is presented below.

| Property | Value |

| Molecular Formula | C₆H₇ClN₂ |

| Molecular Weight | 142.59 g/mol |

| Appearance | (Likely) Crystalline solid |

| Melting Point | Not readily available |

| Boiling Point | Not readily available |

Qualitative Solubility Profile

Based on data from structurally similar compounds, a qualitative solubility profile for 2-chloro-N-methylpyridin-3-amine in common organic solvents can be inferred. The parent compound, 3-amino-2-chloropyridine, is known to be soluble in methanol and water[1][2]. Another related compound, 6-chloropyridin-3-amine, exhibits greater solubility in polar organic solvents like ethanol and methanol compared to its solubility in water[3]. Synthesis procedures for the related 3-amino-2-chloro-4-methylpyridine describe extraction from aqueous solutions using methylene chloride and recrystallization from ethyl acetate, suggesting good solubility in methylene chloride and moderate solubility in hot ethyl acetate[4][5].

The following table summarizes the inferred qualitative solubility of 2-chloro-N-methylpyridin-3-amine.

| Solvent | Solvent Class | Predicted Solubility | Rationale / Notes |

| Methanol | Alcohol (Polar, Protic) | Soluble | Analog (3-amino-2-chloropyridine) is soluble[1][2]. |

| Ethanol | Alcohol (Polar, Protic) | Soluble | Analog (6-chloropyridin-3-amine) shows good solubility[3]. |

| Isopropanol | Alcohol (Polar, Protic) | Likely Soluble | General trend for similar compounds in polar protic solvents. |

| Dichloromethane | Halogenated | Soluble | Used for extraction of a similar compound, indicating high solubility[5]. |

| Ethyl Acetate | Ester | Moderately Soluble | Used for recrystallization of a similar compound, suggesting solubility increases with temperature[4]. |

| Acetone | Ketone | Likely Soluble | Polar aprotic solvent, often a good solvent for polar organic molecules. |

| Toluene | Aromatic Hydrocarbon | Sparingly Soluble to Insoluble | Non-polar solvent, likely a poor solvent for a polar compound. |

| Hexane | Aliphatic Hydrocarbon | Insoluble | Non-polar solvent, very unlikely to dissolve a polar compound. |

| Water | Aqueous | Sparingly Soluble | Parent amine has some water solubility; N-methylation may decrease it. |

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data, a standardized experimental methodology is crucial. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.

4.1. Materials and Equipment

-

2-chloro-N-methylpyridin-3-amine (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and syringes

-

Apparatus for solvent evaporation (e.g., rotary evaporator, vacuum oven, or nitrogen stream)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer (for analysis)

4.2. Experimental Procedure

The following workflow outlines the steps for determining the solubility of 2-chloro-N-methylpyridin-3-amine.

References

An In-depth Technical Guide on the Thermal Stability of 2-chloro-N-methylpyridin-3-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-chloro-N-methylpyridin-3-amine is a substituted pyridine derivative with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its thermal stability is crucial for safe handling, storage, and process development, particularly in applications that may involve elevated temperatures. Thermal decomposition can lead to the generation of hazardous byproducts and compromise the integrity of the compound. This guide outlines the standard methodologies for evaluating the thermal stability of 2-chloro-N-methylpyridin-3-amine and presents relevant data from analogous compounds.

Physicochemical Properties and Inferred Thermal Behavior

While specific thermal decomposition data for 2-chloro-N-methylpyridin-3-amine is not available, the physical properties of the compound and its analogs can provide an indication of its general thermal behavior.

Table 1: Physicochemical Properties of 2-chloro-N-methylpyridin-3-amine and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Notes |

| 2-chloro-N-methylpyridin-3-amine | C6H7ClN2 | 142.59 | Not Reported | Not Reported | |

| 3-Amino-2-chloropyridine | C5H5ClN2 | 128.56 | 76-78[1] | 130-134 (at 12.75 mmHg)[1] | Structurally similar primary amine. |

| 2-Amino-3-chloropyridine | C5H5ClN2 | 128.56 | 60-64[2] | 155-160 (decomposes)[2] | Isomeric analog. |

| 2-Methylpyridin-3-amine | C6H8N2 | 108.14 | 114-119[3] | 236.8[3] | Demonstrates the thermal stability of a related aminopyridine.[3] |

| 2-Chloropyridine | C5H4ClN | 113.54 | -46 | 166 | A related chlorinated pyridine. |

The presence of the chloro- and amino- functionalities on the pyridine ring suggests that thermal decomposition could lead to the release of toxic gases such as hydrogen chloride (HCl) and nitrogen oxides (NOx).[4][5]

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of 2-chloro-N-methylpyridin-3-amine, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.[6][7][8][9][10]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature and to study the kinetics of decomposition.

Detailed Experimental Protocol for TGA:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of 2-chloro-N-methylpyridin-3-amine into a clean, inert TGA pan (e.g., alumina or platinum).

-

Experimental Setup: Position the sample pan in the TGA furnace.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[6]

-

Thermal Program:

-

Equilibrate the sample at a starting temperature, for example, 30 °C.

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that is well above the anticipated decomposition point (e.g., 500 °C).[6]

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to identify the onset temperature of decomposition, the temperature of maximum mass loss rate, and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to detect exothermic decomposition events.

Detailed Experimental Protocol for DSC:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of 2-chloro-N-methylpyridin-3-amine into a DSC pan (e.g., aluminum). Seal the pan, potentially with a pinhole lid to allow for the escape of any evolved gases.

-

Experimental Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 25 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that includes the expected melting and decomposition temperatures.[6]

-

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Data Analysis: Analyze the resulting DSC thermogram to identify endothermic events, such as melting, and exothermic events, which may indicate decomposition.[6] The onset temperature of a significant exotherm can be considered the decomposition temperature.

Visualizations

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal stability assessment of 2-chloro-N-methylpyridin-3-amine.

Caption: Workflow for Thermal Stability Assessment.

Hypothetical Decomposition Pathway

Based on the structure of 2-chloro-N-methylpyridin-3-amine, a potential thermal decomposition pathway is proposed below. This is a generalized representation and would require experimental confirmation, for instance, through TGA coupled with mass spectrometry or Fourier-transform infrared spectroscopy.

Caption: Potential Thermal Decomposition Products.

Safety Considerations

Given the potential for the release of toxic and corrosive gases upon decomposition, all thermal analyses of 2-chloro-N-methylpyridin-3-amine should be conducted in a well-ventilated area, preferably within a fume hood.[4][5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The safety data sheets (SDS) for 2-chloropyridine and other related compounds indicate that they can be toxic by inhalation, skin contact, and ingestion.[4][11]

Conclusion

While specific experimental data on the thermal stability of 2-chloro-N-methylpyridin-3-amine is currently lacking, this guide provides a comprehensive framework for its determination. By following the detailed protocols for TGA and DSC, researchers can obtain critical data on its melting point, decomposition temperature, and thermal behavior. This information is essential for ensuring the safe and effective use of this compound in research and development activities. The inferred thermal properties from analogous compounds suggest that caution should be exercised during its handling at elevated temperatures.

References

- 1. 2-Chloro-3-pyridinamine | 6298-19-7 [chemicalbook.com]

- 2. 2-Amino-3-chloropyridine 97 39620-04-7 [sigmaaldrich.com]

- 3. innospk.com [innospk.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. benchchem.com [benchchem.com]

- 7. azom.com [azom.com]

- 8. mt.com [mt.com]

- 9. DSC and TG analysis - Laboratory In Consulting [inconsulting.com.ua]

- 10. resolvemass.ca [resolvemass.ca]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Profile of 2-chloro-N-methylpyridin-3-amine: A Technical Overview

Disclaimer: As of December 2025, publicly accessible experimental spectroscopic data (NMR, IR, MS) for 2-chloro-N-methylpyridin-3-amine (CAS: 40932-43-2) is limited. This document provides predicted mass spectrometry data for the target compound and, for comparative reference, detailed experimental data for the closely related analogue, 2-chloro-pyridin-3-amine (CAS: 6298-19-7). This analogue lacks the N-methyl group, which will lead to differences in the spectra, particularly in the 1H NMR and 13C NMR, and to a lesser extent in the IR and MS data.

Predicted Mass Spectrometry Data for 2-chloro-N-methylpyridin-3-amine

Computational predictions offer insights into the expected mass-to-charge ratios for various adducts of the target molecule in mass spectrometry analysis.

Table 1: Predicted Mass Spectrometry Data for 2-chloro-N-methylpyridin-3-amine (C6H7ClN2) .[1]

| Adduct | Predicted m/z |

| [M+H]+ | 143.03705 |

| [M+Na]+ | 165.01899 |

| [M-H]- | 141.02249 |

| [M+NH4]+ | 160.06359 |

| [M+K]+ | 180.99293 |

| [M]+ | 142.02922 |

Reference Spectroscopic Data: 2-chloro-pyridin-3-amine

The following sections present experimental spectroscopic data for 2-chloro-pyridin-3-amine as a reference to approximate the expected spectral characteristics of 2-chloro-N-methylpyridin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 1H NMR Data for 2-chloro-pyridin-3-amine

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in a quantitative format in the search results. |

Table 3: 13C NMR Data for 2-chloro-pyridin-3-amine

| Chemical Shift (ppm) |

| Data not available in a quantitative format in the search results. |

Infrared (IR) Spectroscopy

The IR spectrum of an amine is characterized by N-H stretching and bending vibrations. For the reference compound, 2-chloro-pyridin-3-amine, a primary amine, two N-H stretching bands are expected. The target molecule, a secondary amine, would typically show a single N-H stretching band.[2]

Table 4: IR Absorption Data for 2-chloro-pyridin-3-amine

| Wavenumber (cm-1) | Intensity | Assignment |

| Specific peak data not available in the search results. |

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data for 2-chloro-pyridin-3-amine

| m/z | Relative Intensity | Assignment |

| Specific fragmentation data not available in the search results. |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound like 2-chloro-N-methylpyridin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 300, 400, or 500 MHz NMR spectrometer.

-

1H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a 1H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

-

13C NMR Acquisition:

-

Acquire a proton-decoupled 13C spectrum.

-

A larger number of scans is typically required compared to 1H NMR.

-

Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).

-

Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the KBr pellet.

-

Record the sample spectrum over a typical range of 4000-400 cm-1.

-

A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm-1.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a solid sample, this could be through a direct insertion probe (for electron ionization) or by dissolving it in a suitable solvent and infusing it (for electrospray ionization).

-

Ionization:

-

Electron Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Electrospray Ionization (ESI): The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated. This is a softer ionization technique that often results in a prominent molecular ion peak.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: General Workflow for Spectroscopic Analysis.

References

Quantum Chemical Calculations for 2-chloro-N-methylpyridin-3-amine: A Technical Guide

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2-chloro-N-methylpyridin-3-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry, offering a detailed protocol and analysis of this molecule. While direct experimental and computational studies on 2-chloro-N-methylpyridin-3-amine are not extensively available in public literature, this guide presents a robust, representative methodology based on established computational practices for similar pyridine derivatives.

Introduction

2-chloro-N-methylpyridin-3-amine is a substituted pyridine derivative of interest in medicinal chemistry due to the prevalence of the pyridine scaffold in pharmacologically active compounds. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful in-silico approach to predict and understand the molecular properties that govern its biological activity. These calculations can elucidate molecular geometry, vibrational frequencies, and electronic characteristics, offering insights that are complementary to experimental data. Such computational analyses are instrumental in the rational design of novel therapeutic agents.[1][2]

Computational and Experimental Protocols

A combined theoretical and experimental approach is crucial for a thorough understanding of the molecular characteristics of 2-chloro-N-methylpyridin-3-amine.

Computational Methodology

The quantum chemical calculations outlined herein are performed using Gaussian suite of programs. The molecular geometry of 2-chloro-N-methylpyridin-3-amine is optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is widely used for its balance of accuracy and computational cost in describing organic molecules.[3] Frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational spectra.

Further electronic properties such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) are also calculated at the B3LYP/6-311++G(d,p) level. Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra.

Experimental Protocols

For the validation of computational results, experimental data is essential. The following are standard experimental protocols for the characterization of 2-chloro-N-methylpyridin-3-amine.

-

Synthesis: The synthesis of related substituted pyridines can be achieved through various organic chemistry methodologies, such as formal (3+3) cycloaddition reactions of enamines with unsaturated aldehydes and ketones.[4]

-

Spectroscopic Analysis:

-

FT-IR and FT-Raman Spectroscopy: The vibrational modes of the molecule can be experimentally determined using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. The experimental spectra can then be compared with the theoretically predicted vibrational frequencies.

-

NMR Spectroscopy: 1H and 13C Nuclear Magnetic Resonance (NMR) spectra are fundamental for the structural elucidation of the molecule. Chemical shifts can be recorded in a suitable deuterated solvent, such as CDCl3.

-

UV-Vis Spectroscopy: The electronic transitions of the molecule can be studied using UV-Vis spectroscopy. The experimental absorption maxima can be compared with the results from TD-DFT calculations.

-

Data Presentation

The following tables summarize the hypothetical quantitative data derived from quantum chemical calculations for 2-chloro-N-methylpyridin-3-amine.

Optimized Molecular Geometry

The optimized geometric parameters (bond lengths and bond angles) of 2-chloro-N-methylpyridin-3-amine, calculated at the B3LYP/6-311++G(d,p) level of theory, are presented below.

| Bond Lengths (Å) | Calculated | **Bond Angles (°) ** | Calculated |

| C1-C2 | 1.395 | C1-C2-C3 | 119.5 |

| C2-C3 | 1.401 | C2-C3-C4 | 119.2 |

| C3-C4 | 1.389 | C3-C4-N5 | 120.1 |

| C4-N5 | 1.335 | C4-N5-C1 | 118.7 |

| N5-C1 | 1.342 | N5-C1-C2 | 122.5 |

| C1-Cl | 1.745 | Cl-C1-N5 | 115.3 |

| C2-N | 1.380 | Cl-C1-C2 | 122.2 |

| N-C6 | 1.458 | C1-C2-N | 120.3 |

| N-H | 1.014 | C3-C2-N | 120.2 |

| C6-H | 1.092 | C2-N-C6 | 121.8 |

| C6-H | 1.093 | C2-N-H | 118.5 |

| C6-H | 1.093 | C6-N-H | 118.5 |

Vibrational Frequencies

A selection of the most significant calculated vibrational frequencies and their assignments are provided below.

| Frequency (cm-1) | Assignment |

| 3450 | N-H stretch |

| 3080 | Aromatic C-H stretch |

| 2950 | Methyl C-H stretch |

| 1610 | C=C stretch (pyridine ring) |

| 1580 | N-H bend |

| 1450 | Methyl C-H bend |

| 1320 | C-N stretch |

| 1100 | C-Cl stretch |

| 820 | Aromatic C-H out-of-plane bend |

Electronic Properties

The key electronic properties calculated at the B3LYP/6-311++G(d,p) level are summarized in the following table.

| Property | Value |

| HOMO Energy | -6.25 eV |

| LUMO Energy | -1.15 eV |

| HOMO-LUMO Gap | 5.10 eV |

| Dipole Moment | 2.85 Debye |

Visualizations

The following diagrams illustrate the computational workflow and the molecular structure of 2-chloro-N-methylpyridin-3-amine.

Caption: Computational workflow for the quantum chemical analysis of 2-chloro-N-methylpyridin-3-amine.

Caption: Molecular structure of 2-chloro-N-methylpyridin-3-amine.

Conclusion

This technical guide has outlined a comprehensive computational approach for the characterization of 2-chloro-N-methylpyridin-3-amine. The presented methodologies, based on Density Functional Theory, provide a framework for obtaining valuable insights into the geometric, vibrational, and electronic properties of this molecule. The hypothetical data presented serves as a reference for what can be expected from such calculations. The integration of these computational methods with experimental validation is paramount for advancing the understanding of this and related compounds in the context of drug discovery and development.

References

An In-depth Technical Guide to the Electronic Properties of Substituted 2-Chloropyridines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of substituted 2-chloropyridines, a class of compounds of significant interest in medicinal chemistry and drug development.[1][2][3][4] Understanding the electronic effects of substituents on the 2-chloropyridine scaffold is crucial for modulating reactivity, physicochemical properties, and ultimately, biological activity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important concepts and workflows.

Introduction to the Electronic Landscape of 2-Chloropyridines

The 2-chloropyridine ring is an electron-deficient aromatic system, a consequence of the electronegative nitrogen atom and the chlorine substituent. This inherent electronic character makes the ring susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions.[5] The introduction of additional substituents further modulates this electronic landscape, influencing the molecule's pKa, reactivity, and potential as a pharmacophore. The quantitative description of these electronic effects is often achieved through the use of Hammett constants, which provide a measure of the electron-donating or electron-withdrawing nature of a substituent.

Quantitative Electronic Data of Substituted 2-Chloropyridines

A critical aspect of understanding the electronic properties of substituted 2-chloropyridines is the analysis of their acid-base properties (pKa values) and the electronic influence of substituents (Hammett constants).

pKa Values of Substituted 2-Chloropyridinium Ions

Table 1: Experimentally Determined and Theoretically Predicted pKa Values of Selected Substituted Pyridinium Ions

| Substituent | Position on Pyridine Ring | pKa of Conjugate Acid | Reference |

| H | 2-Chloro | 0.49 | [4] |

| 3-Chloro | - | 2.84 | [6] |

| Amino | 3 | 5.98 | [6] |

| Pyridine | - | 5.24 | [6] |

| Quinoline | - | 4.85 | [6] |

Note: The pKa values for 3-chloropyridine, 3-aminopyridine, pyridine, and quinoline are provided for comparative purposes to illustrate substituent effects on the pyridine ring.

Hammett Constants (σ) for Substituents on the Pyridine Ring

The Hammett equation, log(k/k₀) = ρσ, is a powerful tool for quantifying the effect of substituents on the reactivity of aromatic compounds. The substituent constant, σ, represents the electronic effect of a substituent, while the reaction constant, ρ, reflects the sensitivity of a particular reaction to these effects. While a complete set of Hammett constants specifically determined for substituents on the 2-chloropyridine ring is scarce, data for substituents on the pyridine ring, in general, can be used as a reasonable approximation. These constants are typically separated into meta (σm) and para (σp) values, reflecting the positional dependence of the electronic effects.

Table 2: Selected Hammett Substituent Constants

| Substituent | σm | σp |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.06 | -0.16 |

| -OCH₃ | 0.11 | -0.24 |

| -Cl | 0.37 | 0.22 |

| -Br | 0.40 | 0.23 |

| -I | 0.35 | 0.18 |

| -CN | 0.62 | 0.67 |

| -NO₂ | 0.73 | 0.78 |

| -NH₂ | -0.04 | -0.66 |

Source: Adapted from Schwarzenbach et al.[7]

Experimental Protocols

This section details the methodologies for the synthesis of substituted 2-chloropyridines and the experimental determination of their pKa values, providing a practical guide for researchers.

Synthesis of Substituted 2-Chloropyridines

A common route for the synthesis of substituted 2-chloropyridines involves the diazotization of the corresponding aminopyridines. The following is a general procedure that can be adapted for various substituted aminopyridines.

General Protocol for the Synthesis of Substituted 2-Chloropyridines via Diazotization:

-

Diazotization: A mixture of the desired substituted aminopyridine (2 mmol) and sodium nitrite (NaNO₂, 5 mmol) is thoroughly ground in a mortar.

-

Reaction with Trifluoromethanesulfonic Acid: The ground mixture is slowly added over 10 minutes to a solution of dimethylformamide (DMF, 4 mL), trifluoromethanesulfonic acid (6 mmol), and dimethyl sulfoxide (DMSO, 1.3 mmol).

-

Reaction Quenching and Chlorination: After 30 minutes at room temperature, acetonitrile (1 mL) and concentrated hydrochloric acid (38%, 4 mL) are added. The reaction mixture is then heated to 80°C for 2 hours.

-

Work-up and Isolation: The reaction mixture is cooled, and the product is isolated by extraction and purified by appropriate methods such as chromatography.

Example: Synthesis of 2-Chloro-4-nitropyridine

A specific example is the synthesis of 2-chloro-4-nitropyridine, a common intermediate.

-

N-Oxidation: 2-Chloropyridine is reacted with an oxidizing agent, such as hydrogen peroxide in acetic acid, to form 2-chloropyridine-N-oxide.

-

Nitration: The 2-chloropyridine-N-oxide is then nitrated using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at elevated temperatures (e.g., 80-115°C).[8]

-

Deoxygenation: The resulting 2-chloro-4-nitropyridine-N-oxide is deoxygenated using a reducing agent like phosphorus trichloride in an inert solvent such as chloroform. The reaction mixture is heated to reflux to drive the reaction to completion.[9]

-

Purification: The final product is isolated by pouring the reaction mixture onto ice, neutralizing the acid, and extracting the product with an organic solvent. The crude product can be further purified by recrystallization or chromatography.[9]

Determination of pKa Values

The pKa of a substituted 2-chloropyridinium ion can be accurately determined using potentiometric titration or UV-Vis spectrophotometry.

Protocol for pKa Determination by Potentiometric Titration:

-

Apparatus: A calibrated pH meter with a suitable electrode and a burette for the addition of titrant.

-

Sample Preparation: Prepare a solution of the substituted 2-chloropyridine of known concentration (e.g., 1 mM) in a suitable solvent (often a water-cosolvent mixture for solubility).

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl). Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Protocol for pKa Determination by UV-Vis Spectrophotometry:

-

Apparatus: A UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a series of solutions of the substituted 2-chloropyridine at a constant concentration in buffers of varying, precisely known pH values.

-

Measurement: Record the UV-Vis spectrum of each solution over a relevant wavelength range.

-

Data Analysis: Identify a wavelength where the absorbance of the protonated and deprotonated forms of the molecule differs significantly. Plot the absorbance at this wavelength against the pH. The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve.

Visualizing Relationships and Workflows

Graphical representations are invaluable for understanding complex relationships and experimental procedures. The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.

Electronic Effects of Substituents on the 2-Chloropyridine Ring

Caption: Influence of substituents on the electronic properties of the 2-chloropyridine ring.

Experimental Workflow for Synthesis and pKa Determination

Caption: A generalized experimental workflow for the synthesis and pKa determination of substituted 2-chloropyridines.

Structure-Reactivity Relationship in Nucleophilic Aromatic Substitution

Caption: Conceptual relationship between substituent electronic effects and the reactivity of 2-chloropyridines in SNAr reactions.

Conclusion

The electronic properties of substituted 2-chloropyridines are a key determinant of their chemical and biological behavior. By systematically studying the effects of various substituents on the pKa and reactivity of the 2-chloropyridine core, researchers can develop a deeper understanding of the structure-property relationships that govern their function. This guide provides a foundational framework of quantitative data, experimental methodologies, and conceptual visualizations to aid scientists and drug development professionals in the rational design and synthesis of novel 2-chloropyridine-based compounds with desired electronic and pharmacological profiles. Further research to expand the experimental dataset of Hammett constants and pKa values for a wider range of substituted 2-chloropyridines is warranted to refine these structure-activity relationships.

References

- 1. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. global.oup.com [global.oup.com]

- 8. prepchem.com [prepchem.com]

- 9. 2-Chloro-4-nitropyridine synthesis - chemicalbook [chemicalbook.com]

Steric Effects in Reactions of 2-chloro-N-methylpyridin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the steric effects influencing the reactivity of 2-chloro-N-methylpyridin-3-amine in various chemical transformations, with a primary focus on nucleophilic aromatic substitution (SNAr). The presence of the N-methyl group in close proximity to the reactive C2 position introduces significant steric hindrance, which can profoundly impact reaction rates, yields, and even reaction pathways. This document consolidates theoretical principles with available experimental data and provides detailed protocols for key reactions, offering valuable insights for researchers in medicinal chemistry and process development.

Introduction

2-chloro-N-methylpyridin-3-amine is a valuable heterocyclic building block in the synthesis of pharmaceuticals and other bioactive molecules. Its reactivity is primarily dictated by the electron-deficient nature of the pyridine ring and the presence of a good leaving group (chlorine) at the activated 2-position. However, the N-methyl group on the adjacent amino substituent introduces a critical steric factor that differentiates its reactivity from its unsubstituted counterpart, 2-chloropyridin-3-amine. Understanding and predicting the influence of this steric hindrance is crucial for designing efficient synthetic routes and optimizing reaction conditions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the pyridine ring. The reaction proceeds through a two-step addition-elimination mechanism involving a high-energy intermediate known as a Meisenheimer complex. The stability of this intermediate is a determining factor for the reaction rate. For pyridinic systems, the ring nitrogen atom helps to stabilize the negative charge in the Meisenheimer intermediate, particularly when the attack occurs at the C2 or C4 positions.

The Role of Steric Hindrance in SNAr Reactions

The N-methyl group in 2-chloro-N-methylpyridin-3-amine exerts a significant steric effect on the adjacent C2 position. This steric bulk can hinder the approach of a nucleophile, thereby increasing the activation energy of the reaction and slowing down the rate of substitution. The extent of this steric hindrance is dependent on the size of the incoming nucleophile.

While direct kinetic studies comparing the reactivity of 2-chloro-N-methylpyridin-3-amine and 2-chloropyridin-3-amine are not extensively reported in the literature, the principles of steric hindrance in SNAr reactions are well-established. For instance, studies on other substituted aromatics have shown that bulky ortho-substituents can dramatically decrease reaction rates.

Table 1: Predicted Impact of Nucleophile Size on the Reactivity of 2-chloro-N-methylpyridin-3-amine in SNAr Reactions

| Nucleophile Size | Predicted Relative Reaction Rate (Compared to 2-chloropyridin-3-amine) | Rationale |

| Small (e.g., NH₃, CH₃O⁻) | Moderately Slower | The N-methyl group will still exert some steric hindrance, but smaller nucleophiles can approach the electrophilic carbon more easily. |

| Medium (e.g., Piperidine) | Significantly Slower | The increased bulk of the nucleophile will lead to greater steric repulsion with the N-methyl group, significantly slowing the reaction. |

| Large (e.g., t-BuO⁻) | Very Slow or No Reaction | The substantial steric bulk of the nucleophile will likely prevent an effective approach to the reaction center. |

It is important to note that electronic effects also play a role. The N-methyl group is weakly electron-donating, which can slightly deactivate the ring towards nucleophilic attack compared to the unsubstituted amine. However, in this system, the steric effect is generally considered to be the dominant factor.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving 2-chloro-N-methylpyridin-3-amine and its parent amine, which can be adapted for comparative studies of steric effects.

General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol describes a typical procedure for the reaction of a 2-chloropyridine derivative with an amine nucleophile.

Materials:

-

2-chloro-N-methylpyridin-3-amine (or 2-chloropyridin-3-amine) (1.0 eq)

-

Amine nucleophile (1.1 - 1.5 eq)

-

Non-nucleophilic base (e.g., K₂CO₃, Et₃N) (2.0 eq)

-

Polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

-

In a round-bottom flask, dissolve the 2-chloropyridine derivative in the chosen polar aprotic solvent.

-

Add the amine nucleophile and the non-nucleophilic base to the mixture.

-

Heat the reaction mixture to a temperature typically between 80-120 °C.

-

Monitor the progress of the reaction using an appropriate analytical technique such as TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Synthesis of 2-chloro-N-methylpyridin-3-amine

This protocol outlines the N-methylation of 2-chloropyridin-3-amine.

Materials:

-

2-chloropyridin-3-amine (1.0 eq)

-

Methylating agent (e.g., methyl iodide, dimethyl sulfate) (1.1 eq)

-

Base (e.g., NaH, K₂CO₃)

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

To a solution of 2-chloropyridin-3-amine in an anhydrous solvent, add the base portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add the methylating agent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by column chromatography.

Visualizing Reaction Pathways and Workflows

Graphviz diagrams are provided to illustrate the logical flow of the concepts and experimental procedures discussed.

Caption: General mechanism of SNAr on 2-chloro-N-methylpyridin-3-amine.

Caption: Generalized experimental workflow for SNAr reactions.

Conclusion

The steric hindrance imparted by the N-methyl group in 2-chloro-N-methylpyridin-3-amine is a critical parameter that must be considered when designing synthetic strategies. This guide has outlined the fundamental principles governing this steric effect in the context of SNAr reactions and has provided adaptable experimental protocols for further investigation. For drug development professionals and research scientists, a thorough understanding of these steric and electronic factors is essential for the efficient and predictable synthesis of novel pyridine-based compounds. Further quantitative studies are encouraged to build a more comprehensive model of reactivity for this important class of molecules.

In-Depth Technical Guide: 2-Chloro-N-methylpyridin-3-amine (CAS 40932-43-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the available experimental data for the compound 2-Chloro-N-methylpyridin-3-amine, identified by CAS number 40932-43-2. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, properties, and potential applications of this molecule. While specific quantitative biological data for this compound is limited in the public domain, this guide compiles the existing information on its synthesis and physicochemical properties, and explores the potential biological activities based on related aminopyridine derivatives.

Compound Identification and Physicochemical Properties

The compound associated with CAS number 40932-43-2 is definitively identified as 2-Chloro-N-methylpyridin-3-amine. It is crucial to distinguish it from other compounds that may have been erroneously associated with this CAS number.

Table 1: Physicochemical Properties of 2-Chloro-N-methylpyridin-3-amine

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂ | --INVALID-LINK-- |

| Molecular Weight | 142.59 g/mol | --INVALID-LINK-- |

| Appearance | Not specified | N/A |

| Melting Point | Not specified | N/A |

| Boiling Point | Not specified | N/A |

| Solubility | Not specified | N/A |

Spectroscopic Data

Table 2: Reference Spectroscopic Data

| Data Type | Compound | Key Features | Source |

| ¹H NMR | 2-Chloro-3-pyridinamine | Spectrum available | --INVALID-LINK-- |

| ¹H NMR | 2-Chloro-3-methylpyridine | Spectrum available | --INVALID-LINK-- |

| FT-IR | 2-Chloro-3-methylpyridine | Spectrum available | --INVALID-LINK-- |

| Mass Spectrometry | 2-Chloro-3-methylpyridine | m/z Top Peak: 127 | --INVALID-LINK-- |

| FT-IR (General for Amines) | Primary and Secondary Amines | N–H stretch: 3400-3250 cm⁻¹ (primary: two bands, secondary: one band); N–H bend (primary): 1650-1580 cm⁻¹; C–N stretch (aromatic): 1335-1250 cm⁻¹; N–H wag: 910-665 cm⁻¹. | --INVALID-LINK-- |

Synthesis and Experimental Protocols

The synthesis of 2-Chloro-N-methylpyridin-3-amine and its analogs is described in several patents, primarily highlighting its role as a chemical intermediate.

General Synthesis Workflow

A common synthetic route involves the chlorination of a substituted pyridine precursor. The following diagram illustrates a generalized workflow.

Detailed Experimental Protocol (Example from Patent Literature)

The following protocol is a representative example of the synthesis of a related compound, 2-chloro-3-aminopyridine, which can be subsequently methylated to obtain the target compound.

Synthesis of 2-chloro-3-aminopyridine:

A preparation method for 2-chloro-3-aminopyridine involves using 2-pyridone as a starting material. The process includes a nitration reaction and an N-alkylation reaction to protect the amino group, resulting in N-alkyl-3-nitro-2-pyridone. This intermediate then undergoes a directional chlorination and dealkylation reaction with a suitable chlorinating agent to yield 2-chloro-3-nitropyridine. Finally, a reduction step is performed to obtain 2-chloro-3-aminopyridine[1].

Biological Activity and Potential Applications

While specific experimental data on the biological activity of 2-Chloro-N-methylpyridin-3-amine is not extensively reported, the broader class of aminopyridine derivatives has shown significant biological and pharmacological effects[2].

Potential Antimicrobial and Anticancer Activity

Derivatives of 2-aminopyridine have been investigated for their antimicrobial and anticancer properties. For instance, certain imidazo[1,2-a]pyridin-3-amines have demonstrated antibacterial activity, particularly against S. aureus[3]. Other studies have explored the anticancer potential of pyrimidodiazepines based on a 2-chloro-4-anilinoquinazoline scaffold, showing growth inhibitory activity against various cancer cell lines[4]. The structural similarity of 2-Chloro-N-methylpyridin-3-amine to these active compounds suggests its potential as a scaffold for developing new therapeutic agents.

Neurological Applications of Aminopyridines

Aminopyridines are known to act as potassium channel blockers[5][6]. This mechanism of action is the basis for their use in some neurological disorders. For example, 4-aminopyridine is used to improve walking in patients with multiple sclerosis[7].

Hypothetical Signaling Pathway

Given the known mechanism of action for some aminopyridines, a hypothetical signaling pathway involving the blockade of voltage-gated potassium channels can be proposed. This blockade would lead to prolonged depolarization of the presynaptic membrane, enhanced calcium influx, and consequently, increased neurotransmitter release.

Disclaimer: This diagram represents a generalized and hypothetical pathway for aminopyridine derivatives and is not based on direct experimental evidence for 2-Chloro-N-methylpyridin-3-amine.

Conclusion

2-Chloro-N-methylpyridin-3-amine (CAS 40932-43-2) is a chemical intermediate with established synthetic routes. While detailed experimental data on its biological activity is currently scarce in the public domain, the broader class of aminopyridine derivatives exhibits a range of interesting pharmacological properties, including potential antimicrobial, anticancer, and neurological effects. Further research is warranted to fully elucidate the biological profile and therapeutic potential of this specific compound. This guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of 2-Chloro-N-methylpyridin-3-amine.

References

- 1. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. Antibacterial activities of Groebke-Blackburn-Bienaymé derived imidazo[1,2-a]pyridin-3-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

Technical Stalemate: Discrepancy Between Chemical Name and CAS Number for 2-chloro-N-methylpyridin-3-amine

A critical discrepancy has been identified between the provided chemical name, 2-chloro-N-methylpyridin-3-amine, and its associated CAS number, 13535-13-4, hindering the development of a requested in-depth safety and handling guide. Comprehensive database searches indicate that these two identifiers do not correspond to the same chemical substance.

Our investigation has revealed that the CAS number 13535-13-4 is consistently and authoritatively assigned to the compound 3-Amino-5-bromopyridine . This is a distinct chemical entity with a different molecular structure and, consequently, different physical, chemical, and toxicological properties.

Conversely, the chemical name 2-chloro-N-methylpyridin-3-amine is correctly associated with the CAS number 40932-43-2 .

This fundamental mismatch makes it impossible to proceed with the creation of an accurate and reliable technical guide as requested. The safety data, handling precautions, experimental protocols, and toxicological information are specific to a unique chemical identifier. Providing information based on one identifier for a substance that corresponds to another would be dangerously misleading for researchers, scientists, and drug development professionals.

For the safety and accuracy of your research and development activities, we strongly advise verifying the correct chemical name and/or CAS number for the substance of interest.

Once the correct and matching chemical name and CAS number are provided, we will be able to proceed with generating the comprehensive technical guide on safety and handling, complete with quantitative data tables, detailed experimental protocols, and the requested Graphviz visualizations.

We have compiled the differing information for both substances below to aid in clarification.

Information Associated with CAS Number 13535-13-4

| Property | Value |

| Chemical Name | 3-Amino-5-bromopyridine |

| Molecular Formula | C₅H₅BrN₂ |

| Molecular Weight | 173.01 g/mol |

| Appearance | Solid |

| Melting Point | 65-69 °C |

Information Associated with the Chemical Name 2-chloro-N-methylpyridin-3-amine

| Property | Value |

| CAS Number | 40932-43-2 |

| Molecular Formula | C₆H₇ClN₂ |

| Molecular Weight | 142.59 g/mol |

We await your clarification to ensure the delivery of a precise and responsible safety and handling guide.

Methodological & Application

Synthesis of 2-chloro-N-methylpyridin-3-amine from 3-aminopyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the two-step synthesis of 2-chloro-N-methylpyridin-3-amine, a valuable building block in medicinal chemistry, starting from 3-aminopyridine. The synthesis involves an initial chlorination of the pyridine ring followed by N-methylation of the amino group.

Introduction

2-chloro-N-methylpyridin-3-amine is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motifs, a chlorinated pyridine ring and a secondary methylamine, offer versatile handles for further chemical modifications, making it a desirable scaffold in drug discovery programs. The following protocols outline a reliable and scalable method for its preparation from commercially available 3-aminopyridine.

Overall Reaction Scheme

The synthesis is a two-step process:

-

Chlorination: 3-aminopyridine is first chlorinated at the 2-position to yield 2-chloro-3-aminopyridine.

-

N-Methylation: The resulting 2-chloro-3-aminopyridine is then selectively N-methylated to produce the final product, 2-chloro-N-methylpyridin-3-amine.

Figure 1: Overall two-step synthesis of 2-chloro-N-methylpyridin-3-amine.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reactants and Products for Step 1 (Chlorination)

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio |

| 3-Aminopyridine | C₅H₆N₂ | 94.11 | 1 |

| Hydrogen Chloride | HCl | 36.46 | 3-4 |

| Chlorine Gas | Cl₂ | 70.90 | Excess |

| Ferric Chloride (Catalyst) | FeCl₃ | 162.20 | 1-8% (by weight of 3-aminopyridine) |

| 2-Chloro-3-aminopyridine | C₅H₅ClN₂ | 128.56 | - |

Table 2: Reaction Conditions and Yield for Step 1 (Chlorination)

| Parameter | Value |

| Temperature | 15-50 °C |

| Solvent | Water |

| Reaction Time | Not specified (addition controlled) |

| Reported Yield | 70-75% [1] |

Table 3: Reactants and Products for Step 2 (N-Methylation)

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio |

| 2-Chloro-3-aminopyridine | C₅H₅ClN₂ | 128.56 | 1 |

| Formaldehyde (37% aq. soln.) | CH₂O | 30.03 | Excess |

| Formic Acid | CH₂O₂ | 46.03 | Excess |

| 2-chloro-N-methylpyridin-3-amine | C₆H₇ClN₂ | 142.59 | - |

Table 4: Reaction Conditions and Yield for Step 2 (N-Methylation)

| Parameter | Value |

| Temperature | 80-100 °C |

| Solvent | Formic Acid (reagent and solvent) |

| Reaction Time | 2-4 hours (monitor by TLC) |

| Expected Yield | High (>80%) (based on typical Eschweiler-Clarke reactions)[2] |

Experimental Protocols

Step 1: Synthesis of 2-chloro-3-aminopyridine

This protocol is adapted from a patented procedure which provides a high-yield and controlled chlorination of 3-aminopyridine.[1]

Materials:

-

3-aminopyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Chlorine (Cl₂) gas

-

Ferric Chloride (FeCl₃)

-

Water

-

Sodium Bisulfite (NaHSO₃)

-

Ethylenediaminetetraacetic acid (EDTA)

-

Sodium Hydroxide (NaOH)

-

Ammonium Carbonate ((NH₄)₂CO₃)

-

Potassium Carbonate (K₂CO₃)

Equipment:

-

Jacketed glass reactor with a gas inlet tube, mechanical stirrer, thermometer, and cooling system.

-

Gas flow meter for chlorine.

-

Standard laboratory glassware for workup.

Procedure:

-

Prepare a 25-45% aqueous solution of 3-aminopyridine in 3-4 molar equivalents of hydrogen chloride in the jacketed reactor.

-

Add a catalytic amount of ferric chloride (1-8% by weight based on the amount of 3-aminopyridine).

-

Cool the reaction mixture to 15-20 °C.

-

Begin stirring and introduce chlorine gas through the gas inlet tube at a controlled rate.

-

Maintain the reaction temperature between 15-50 °C by adjusting the chlorine addition rate and the cooling system. The reaction is moderately exothermic.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC-MS).

-

Upon completion, stop the chlorine flow and purge the system with nitrogen.

-

For workup, add a solution of sodium bisulfite in water to quench any excess chlorine.

-

Add ethylenediaminetetraacetic acid.

-

Cool the mixture and neutralize by the slow addition of a 50% sodium hydroxide solution, maintaining the temperature below 25 °C.

-

Further, add ammonium carbonate followed by a potassium carbonate solution.

-

The product, 2-chloro-3-aminopyridine, will precipitate and can be collected by filtration, washed with cold water, and dried under vacuum.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-chloro-N-methylpyridin-3-amine

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and materials science due to its broad substrate scope and functional group tolerance, surpassing traditional methods for N-arylation.[1] These application notes provide a detailed protocol for the synthesis of N2,N2,N3-trimethylpyridine-2,3-diamine from 2-chloro-N-methylpyridin-3-amine and dimethylamine, a challenging transformation due to the inherent low reactivity of 2-chloropyridines. The oxidative addition of the C-Cl bond to the palladium(0) complex is often the rate-limiting step in the catalytic cycle.[2] To overcome this, specialized catalyst systems featuring bulky, electron-rich phosphine ligands are employed to facilitate this difficult step and promote efficient reductive elimination.[2]

Reaction Scheme

The palladium-catalyzed amination of 2-chloro-N-methylpyridin-3-amine with dimethylamine proceeds as follows:

Caption: General reaction scheme for the Buchwald-Hartwig amination.

Data Presentation

The following tables summarize the key reactants, reagents, and expected product characteristics for this protocol.

Table 1: Reactants and Reagents

| Compound Name | Role | Molecular Formula | Molecular Weight ( g/mol ) | Stoichiometry |

| 2-chloro-N-methylpyridin-3-amine | Starting Material | C₆H₇ClN₂ | 142.59 | 1.0 equiv |

| Dimethylamine (2M solution in THF) | Amine Nucleophile | C₂H₇N | 45.08 | 1.5 equiv |

| RuPhos Pd G3 | Palladium Precatalyst | C₄₂H₅₄NO₅PPdS | 853.38 | 0.02 equiv |

| RuPhos | Ligand | C₃₀H₄₅OP | 460.65 | 0.04 equiv |

| Sodium tert-butoxide (NaOtBu) | Base | C₄H₉NaO | 96.10 | 2.0 equiv |

| Toluene | Solvent | C₇H₈ | 92.14 | - |

Table 2: Product Characterization (N2,N2,N3-trimethylpyridine-2,3-diamine)

| Property | Expected Value |

| Molecular Formula | C₈H₁₃N₃ |

| Molecular Weight | 151.21 g/mol |

| Appearance | Yellow to brown oil or low-melting solid |

| Purity (by LC-MS) | >95% |

| Yield | 70-85% (representative) |

| ¹H NMR (400 MHz, CDCl₃) | Estimated δ (ppm): 7.8-7.9 (dd, 1H), 6.9-7.0 (dd, 1H), 6.6-6.7 (dd, 1H), 4.0-4.2 (br s, 1H, NH), 2.9-3.0 (s, 3H, N-CH₃), 2.7-2.8 (s, 6H, N(CH₃)₂) |

| ¹³C NMR (101 MHz, CDCl₃) | Estimated δ (ppm): 155-156, 145-146, 138-139, 120-121, 115-116, 45-46 (N(CH₃)₂), 30-31 (N-CH₃) |

| Mass Spectrometry (ESI+) | m/z: 152.1182 [M+H]⁺ |

Note: NMR chemical shifts are estimated based on structurally similar compounds and may vary.

Experimental Protocol

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of challenging chloro-heterocycles.[2][3] Strict adherence to anhydrous and anaerobic conditions is crucial for optimal results.

Materials and Equipment:

-

Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

-

Septa and needles

-

Schlenk line or glovebox with an inert atmosphere (Argon or Nitrogen)

-

Heating mantle or oil bath with a temperature controller

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Flash chromatography system

Reagents:

-

2-chloro-N-methylpyridin-3-amine (1.0 mmol, 142.6 mg)

-

Dimethylamine solution (2.0 M in THF, 0.75 mL, 1.5 mmol)

-

RuPhos Pd G3 (0.02 mmol, 17.1 mg)

-

RuPhos (0.04 mmol, 18.4 mg)

-

Sodium tert-butoxide (2.0 mmol, 192.2 mg)

-

Anhydrous, degassed toluene (5 mL)

-

Ethyl acetate (for workup and chromatography)

-

Hexanes (for chromatography)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Celite

Procedure:

-

Reaction Setup:

-

To an oven-dried Schlenk flask under a positive pressure of argon, add 2-chloro-N-methylpyridin-3-amine (142.6 mg, 1.0 mmol), RuPhos Pd G3 (17.1 mg, 0.02 mmol), RuPhos (18.4 mg, 0.04 mmol), and sodium tert-butoxide (192.2 mg, 2.0 mmol).

-

Seal the flask with a septum.

-

Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

-

-

Addition of Reagents:

-

Add anhydrous, degassed toluene (5 mL) via syringe.

-

Add the dimethylamine solution (0.75 mL of a 2.0 M solution in THF, 1.5 mmol) dropwise via syringe while stirring.

-

-

Reaction:

-

Immerse the flask in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

-

Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure N2,N2,N3-trimethylpyridine-2,3-diamine.

-

Visualizations

Buchwald-Hartwig Catalytic Cycle

Caption: A simplified diagram of the Buchwald-Hartwig catalytic cycle.

Experimental Workflow

Caption: A flowchart of the experimental procedure.

Troubleshooting and Safety

-

Low or No Conversion: The primary issue with chloropyridines is the challenging oxidative addition.[2] Ensure the use of a highly active catalyst system (e.g., a palladacycle precatalyst with a bulky biarylphosphine ligand).[2] Confirm that all reagents and solvents are strictly anhydrous and the reaction is maintained under a rigorously inert atmosphere, as oxygen can deactivate the catalyst.[2] Increasing the reaction temperature or catalyst loading (up to 5 mol%) may improve conversion.[2]

-

Hydrodehalogenation: This side reaction, where the chlorine is replaced by hydrogen, can compete with amination. It is often promoted by trace amounts of water. Using a slight excess of the amine (1.2-1.5 equivalents) and ensuring scrupulously dry conditions can help minimize this pathway.[2]

-

Safety: Palladium catalysts and phosphine ligands should be handled in a fume hood. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive; handle with appropriate personal protective equipment under an inert atmosphere. Toluene is a flammable and toxic solvent. Always consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-chloro-N-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 2-chloro-N-methylpyridin-3-amine with various aryl and heteroaryl boronic acids. This reaction is a critical transformation for the synthesis of complex biaryl and heteroaryl structures, which are prevalent motifs in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate.[1][2] The coupling of 2-chloro-N-methylpyridin-3-amine presents unique challenges due to the electronic properties of the pyridine ring and the presence of the secondary amine. The pyridine nitrogen and the amino group can act as Lewis bases and coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[3] Furthermore, 2-chloropyridines are generally less reactive than their bromo or iodo counterparts, necessitating the use of highly active catalyst systems.[3]

Careful selection of the catalyst, ligand, base, and reaction conditions is therefore crucial for achieving high yields and minimizing side reactions such as protodeboronation, dehalogenation, and homocoupling.[3] This document outlines optimized protocols and provides data-driven recommendations for the successful Suzuki-Miyaura coupling of 2-chloro-N-methylpyridin-3-amine.

Key Considerations for Optimization

Several factors must be considered to achieve a successful Suzuki-Miyaura coupling with 2-chloro-N-methylpyridin-3-amine:

-

Catalyst and Ligand: Due to the lower reactivity of the C-Cl bond, catalyst systems employing electron-rich and sterically hindered phosphine ligands are often required for efficient oxidative addition.[3] Buchwald-type ligands (e.g., XPhos, SPhos) in combination with a palladium source like Pd₂(dba)₃ or a pre-catalyst complex are highly effective.[3][4] While traditional catalysts like Pd(PPh₃)₄ can be used, they may result in lower yields with chlorinated substrates.[3][5]

-

Base: The choice of base is critical and can significantly impact the reaction outcome. Inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are commonly employed.[3][5][6] The strength and solubility of the base can influence the rate of transmetalation and suppress side reactions.

-